Benzidine sulfone

描述

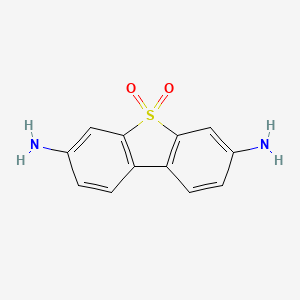

Structure

3D Structure

属性

IUPAC Name |

5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXZRRZSHWQAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978163 | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-19-4, 30508-11-3 | |

| Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Diaminodiphenylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzidine Sulfone and Analogous Structures

Direct Synthetic Routes to Benzidine (B372746) Sulfone

The term "benzidine sulfone" most precisely refers to 3,7-diaminodibenzothiophene-5,5'-dioxide. Its synthesis involves the formation of a dibenzothiophene (B1670422) heterocyclic system followed by modification.

While direct, single-step C-S coupling to form the dibenzothiophene dioxide structure from a biphenyl (B1667301) precursor is not the most common route, the synthesis of diaryl sulfones through transition-metal-catalyzed cross-coupling reactions is a well-established field in organic chemistry. organic-chemistry.orgnih.gov These methods typically involve the reaction of an aryl halide or boronic acid with a sulfur-containing coupling partner.

Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a mild and efficient method for creating unsymmetrical diaryl sulfones. organic-chemistry.org Another approach utilizes a three-component system where an aryl lithium species, a second aryl halide, and a sulfur dioxide surrogate like DABSO are combined in a palladium-catalyzed reaction to form the sulfone bridge. nih.gov Copper-catalyzed reactions between arylboronic acids and sulfinic acid salts have also been developed to afford diaryl sulfones. organic-chemistry.org

A critical step in many syntheses of the this compound core is the oxidation of a precursor sulfide (B99878) (dibenzothiophene) to the corresponding sulfone. prepchem.com This transformation is a common and reliable process in organic synthesis, with numerous reagents capable of effecting the oxidation. tandfonline.comjchemrev.com

Hydrogen peroxide is a frequently used oxidant, often in an acetic acid solution, though this can require long reaction times. tandfonline.com A specific, documented synthesis of this compound involves the oxidation of dibenzothiophene to dibenzothiophene-5,5'-dioxide using hydrogen peroxide. prepchem.com More modern and efficient methods have been developed to accelerate this conversion and improve selectivity. mdpi.comorganic-chemistry.org For instance, generating chlorine dioxide in situ from sodium chlorite (B76162) and hydrochloric acid in an organic solvent can oxidize diphenyl sulfide to diphenyl sulfone in high yields. mdpi.com Another efficient system employs hydrogen peroxide in combination with a selenium dioxide catalyst in methanol. tandfonline.com

Below is a table summarizing various reagents used for the oxidation of sulfides to sulfones.

| Oxidizing Reagent/System | Key Features |

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Traditional and widely used method. tandfonline.com |

| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Generates ClO₂ in situ; high yields and selectivity in organic solvents. mdpi.com |

| Hydrogen Peroxide (H₂O₂) / Selenium Dioxide (SeO₂) | Catalytic system, short reaction times, and high efficiency. tandfonline.com |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride (B1165640) | Metal-free and environmentally benign system. organic-chemistry.org |

| Selectfluor | Eco-friendly oxidation using H₂O as the oxygen source. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | A strong, traditional oxidant. tandfonline.com |

| m-Chloroperoxybenzoic Acid (mCPBA) | A common peroxyacid used for sulfone synthesis. tandfonline.com |

The most direct synthesis of this compound (3,7-diaminodibenzothiophene-5,5'-dioxide) involves a multi-step process that builds the heterocyclic ring system from a simpler aromatic precursor. prepchem.com

The synthesis proceeds through the following key steps:

Heterocycle Formation : Biphenyl is reacted with sulfur in the presence of a catalyst like anhydrous aluminum chloride to form the dibenzothiophene core. prepchem.com

Oxidation : The resulting dibenzothiophene is oxidized to form dibenzothiophene-5,5'-dioxide. As noted previously, hydrogen peroxide is a documented reagent for this step. prepchem.com

Nitration : The dibenzothiophene dioxide is nitrated using concentrated nitric acid. This step introduces nitro groups onto the aromatic rings, typically at the 3- and 7-positions, yielding 3,7-dinitrodibenzothiophene-5,5'-dioxide. prepchem.com

Reduction : The dinitro compound is reduced to the corresponding diamine. Stannous chloride in an acidic medium is an effective reducing agent for this transformation, yielding the final this compound product. prepchem.com

This pathway constructs the complete heterocyclic sulfone structure and then installs the amino groups required for it to be classified as a benzidine derivative.

Oxidative Methods for Sulfone Formation

Synthesis of Sulfonated Benzidine Derivatives

This class of compounds features sulfonic acid (-SO₃H) groups attached directly to the carbon skeleton of the benzidine (4,4'-diaminobiphenyl) molecule. These derivatives are distinct from this compound, as the sulfur atom is not part of the core ring structure.

The introduction of sulfonic acid groups onto the benzidine framework is typically achieved through electrophilic aromatic substitution.

One of the most direct industrial methods involves the sulfonation of benzidine sulfate (B86663) using sulfuric acid monohydrate at elevated temperatures, around 210°C. This process yields 4,4'-diaminobiphenyl-3,3'-disulfonic acid. Another important isomer, 2,2'-benzidinedisulfonic acid (BDSA), can be synthesized by treating benzidine with fuming sulfuric acid. evitachem.com An alternative route to BDSA starts with the potassium or sodium salt of 3-nitrobenzenesulfonic acid, which is reduced using zinc dust and sodium hydroxide, followed by an acid-catalyzed rearrangement. evitachem.com

More complex derivatives with sulfoalkoxy side chains have also been synthesized. For instance, 3,3'-bis(sulfopropoxy)benzidine and 2,2'-bis(sulfopropoxy)benzidine are prepared via multi-step sequences, often involving the benzidine rearrangement of precursor hydrazobenzenes that already contain the desired side chains. researchgate.nettandfonline.comrsc.org

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | Benzidine sulfate | Sulfuric acid monohydrate, ~210°C | |

| 2,2'-Benzidinedisulfonic acid (BDSA) | Benzidine | Fuming sulfuric acid | evitachem.com |

| 2,2'-Benzidinedisulfonic acid (BDSA) | Salt of 3-nitrobenzenesulfonic acid | Zinc dust, NaOH, followed by acid | evitachem.com |

| 3,3'-Bis(sulfopropoxy)benzidine | 3,3'-Dihydroxy-4,4'-benzidine | Propane sultone | tandfonline.com |

Sulfonated benzidine derivatives, particularly the disulfonic acid diamines, are valuable monomers for creating high-performance polymers. Their rigid structure combined with the hydrophilic, proton-conducting sulfonic acid groups makes them ideal for applications in materials science. evitachem.comresearchgate.net

These monomers are used in polycondensation reactions to form sulfonated polyimides (SPIs) and sulfonated polyamides. For example, novel SPIs with sulfonic acid groups in the side chains have been prepared from 2,2′-bis(3-sulfopropoxy)benzidine (2,2′-BSPB) and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). researchgate.netrsc.org These side-chain-type SPIs exhibit a desirable microphase-separated structure, which contributes to high proton conductivity and good water stability, making them suitable for proton exchange membranes in fuel cells. researchgate.netrsc.orgresearchgate.net

Similarly, a water-soluble, semi-rigid sulfonated polyamide, poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI), has been synthesized. nih.govacs.org The rigid polymer backbone and the specific positioning of the sulfonate groups on the benzidine moiety create an effective docking site for capturing heavy metal ions like lead (Pb(II)) from aqueous solutions. nih.gov

| Polymer Type | Monomers | Noted Application | Reference(s) |

| Sulfonated Polyimide (SPI) | 2,2′-Bis(3-sulfopropoxy)benzidine (BSPB), 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) | Proton exchange membranes for fuel cells | researchgate.netrsc.org |

| Sulfonated Polyamide | 2,2'-Benzidinedisulfonic acid, Isophthaloyl chloride | Heavy metal (Pb(II)) capture from water | nih.govacs.org |

| Sulfonated Polyimide (SPI) | 2,2'-Benzidinedisulfonic acid (BDSA), Pyromellitic dianhydride (PMDA) | Polymer electrolytes | rsc.org |

Preparation of Advanced Polymeric Materials

Sulfonated Polyimide Synthesis from Benzidine-Derived Diamines

Sulfonated polyimides (SPIs) are a class of polymers that have garnered significant interest for their potential use as proton exchange membranes in fuel cells. researchgate.netrsc.org The introduction of sulfonic acid groups into the polyimide backbone imparts hydrophilicity and proton conductivity. The synthesis of SPIs often involves the polycondensation of a sulfonated diamine with a dianhydride. researchgate.netresearchgate.net

Novel sulfonated diamine monomers derived from benzidine have been developed to enhance the properties of the resulting polyimides. For instance, 2,2'-bis(4-sulfophenoxy)benzidine (2,2'-BSPOB) and 3,3'-bis(4-sulfophenoxy)benzidine (3,3'-BSPOB) have been synthesized through the direct sulfonation of their non-sulfonated precursors using fuming sulfuric acid. researchgate.netcapes.gov.br These sulfonated diamines are then polymerized with dianhydrides like 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) to form SPIs. researchgate.netcapes.gov.br The resulting polymers can be cast into tough and ductile membranes with high proton conductivity and excellent water stability. researchgate.net

Another approach involves synthesizing diamines with sulfopropoxy side chains, such as 2,2'-bis(3-sulfopropoxy)benzidine (2,2'-BSPB) and 3,3'-bis(3-sulfopropoxy)benzidine (B15467828) (3,3'-BSPB). rsc.org These monomers, when polymerized with NTDA, yield SPIs with sulfonic acid groups in the side chains. This side-chain architecture leads to a microphase-separated structure, with hydrophilic domains from the side chains and hydrophobic domains from the polyimide backbone, which contributes to better water stability compared to polymers with sulfonic acid groups directly on the backbone. rsc.org Similarly, 4,4′-bis(4-aminophenoxy) biphenyl-3,3′-disulfonic acid (BAPBDS) has been used to create SPIs with good water durability, attributed to the flexible structure and high basicity of the diamine. researchgate.net

The synthesis of these polyimides is typically carried out via a one-step high-temperature polycondensation reaction in a solvent like m-cresol, often in the presence of catalysts. researchgate.net The properties of the final SPI, such as ion exchange capacity (IEC) and proton conductivity, can be controlled by copolymerizing the sulfonated diamine with a non-sulfonated diamine to adjust the sulfonic acid group concentration. researchgate.netresearchgate.net

| Sulfonated Diamine Monomer | Dianhydride | Key Research Findings | Reference |

|---|---|---|---|

| 2,2'-bis(4-sulfophenoxy)benzidine (2,2'-BSPOB) and 3,3'-bis(4-sulfophenoxy)benzidine (3,3'-BSPOB) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Synthesized via direct sulfonation. The resulting SPI membranes showed high proton conductivity and excellent water stability. | researchgate.netcapes.gov.br |

| 2,2'-bis(3-sulfopropoxy)benzidine (2,2'-BSPB) and 3,3'-bis(3-sulfopropoxy)benzidine (3,3'-BSPB) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Side-chain sulfonated polyimides with microphase-separated structures, leading to improved water stability and high proton conductivities. | rsc.org |

| 4,4′-bis(4-aminophenoxy) biphenyl-3,3′-disulfonic acid (BAPBDS) | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) | Resulting polyimides exhibited excellent water durability, attributed to the flexible structure and high basicity of the BAPBDS monomer. | researchgate.net |

| 3,3′-disulfonic acid-bis[4-(3-aminophenoxy)phenyl]sulfone (SA-DADPS) | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) | Produced tough, ductile cast films with potential for fuel cell applications. | researchgate.net |

Design and Assembly of Covalent Organic Frameworks (COFs) Utilizing Benzidine Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. rsc.orgwur.nl The design of COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. nih.gov Benzidine, with its linear and rigid structure and two reactive amine groups, is a common building block for the synthesis of 2D COFs. rsc.orgnih.gov

The assembly of benzidine-based COFs is typically achieved through the condensation reaction of benzidine with multidentate aldehydes. nih.govnih.gov For example, the reaction of benzidine with 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol (TFP) under solvothermal conditions yields imine-linked 2D COFs with a hexagonal pore structure. nih.gov This Schiff base formation is a reversible reaction, which allows for "error-correction" during the crystallization process, leading to a highly ordered material. wur.nl

To enhance the properties of these COFs, such as their stability and surface area, modifications to the building blocks have been explored. For instance, using a methylated aldehyde building block, 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (B1600076) (Me3TFB), in condensation with benzidine resulted in a COF with a higher degree of crystallinity and a larger BET surface area compared to the non-methylated analogue. rsc.org This improvement was attributed to the steric effects of the methyl groups.

Post-synthetic modification (PSM) is another powerful strategy to introduce functionality into COFs. acs.orgresearchgate.net For example, a COF synthesized from 1,3,5-triformylphloroglucinol and 3,3′-dinitrobenzidine can be subsequently reduced to introduce primary amine groups into the pore walls. acs.org These amine groups can then undergo further reactions, such as aminolysis of acetic anhydride, to create an amide-functionalized COF. acs.org This demonstrates the potential to tailor the chemical environment within the pores of the COF for specific applications.

| COF Name | Aldehyde Building Block | Key Features and Findings | Reference |

|---|---|---|---|

| TP-COF-BZ | "V"-shaped building block with two aldehyde groups | A triple-pore COF formed through condensation with benzidine. Showed potential for in situ COF-to-COF transformation. | nih.gov |

| Me3TFB-BD | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me3TFB) | Higher degree of crystallinity and enhanced BET surface area compared to the non-methylated counterpart. Less prone to pore collapse. | rsc.org |

| TpBD(NO2)2 | 1,3,5-Triformylphloroglucinol (Tp) | A nitro-functionalized COF that can be post-synthetically modified by reduction to introduce amine groups. | acs.org |

| COF-LZU1 | 1,3,5-triformylbenzene | An imine-linked hexagonal pore framework synthesized via a Schiff-base reaction under solvothermal conditions. | nih.gov |

Derivatization Strategies for Functional Enhancement

Derivatization is a crucial step in both the analysis of benzidine-related compounds and in the synthesis of new functional materials. Chemical modification can improve analytical detectability and separation, or it can be used to create novel ligands with specific binding properties.

Chemical Modification for Chromatographic and Spectroscopic Analysis

The analysis of benzidine and its derivatives can be challenging due to their low volatility and potential for thermal degradation. nih.gov Chemical derivatization is often employed to overcome these issues, particularly for gas chromatography (GC) analysis. nih.gov The process involves converting the polar amine groups into less polar, more volatile derivatives.

A common derivatization technique is acylation, where a reagent such as heptafluorobutyric anhydride (HFBA) is used to react with the amine groups. osha.gov This forms an N-acylated derivative that is more suitable for GC analysis with an electron capture detector (ECD), which is highly sensitive to the fluorine atoms in the derivative. osha.gov Other reagents, such as pentafluoropropionyl anhydride (PFPA) and trifluoroacetyl imidazole (B134444) (TFI), have also been investigated. epa.gov

For high-performance liquid chromatography (HPLC), derivatization can also be used to enhance detection. For example, benzidine can be derivatized by diazotization followed by coupling with a compound like pyrazolone (B3327878) T for improved HPLC analysis with a photodiode array detector. nih.gov In some cases, derivatization is used to improve the extraction efficiency from a sample matrix. For instance, the pentafluoropropyl derivative of benzidine can be formed after extraction from a sorbent for air analysis. nih.gov

| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|

| Heptafluorobutyric acid anhydride (HFAA) | Gas Chromatography-Electron Capture Detector (GC-ECD) | To form a volatile and highly electron-capturing derivative for sensitive detection. | osha.gov |

| Pentafluoropropionyl anhydride (PFPA) | Gas Chromatography (GC) | To form a more volatile derivative and improve chromatographic properties. | epa.gov |

| Pyrazolone T (after diazotization) | High-Performance Liquid Chromatography (HPLC) | To form a derivative with strong UV absorbance for enhanced detection. | nih.gov |

| Trifluoroacetyl imidazole (TFI) | Gas Chromatography (GC) | Investigated for forming volatile derivatives, though with some challenges. | epa.gov |

Synthesis of Schiff Bases and Other Ligands

The primary amine groups of benzidine are readily condensed with aldehydes and ketones to form Schiff bases, which are compounds containing an imine (-C=N-) group. cellmolbiol.orggoogle.comscirp.org These reactions are often straightforward, sometimes occurring at room temperature or with gentle heating in a suitable solvent like ethanol (B145695). scirp.orgnih.gov A wide variety of aldehydes, including substituted benzaldehydes, indole-3-carboxaldehyde, and isatins, have been used to synthesize a diverse range of Schiff bases derived from benzidine. cellmolbiol.orggoogle.comnih.gov

These Schiff bases can themselves be valuable compounds or serve as ligands for the synthesis of metal complexes. scirp.orgnih.govresearchgate.net For example, a Schiff base prepared from benzidine and 2-methoxybenzaldehyde (B41997) has been used to form complexes with Cr(III) and Fe(II). scirp.org The resulting metal complexes often exhibit interesting electronic and geometric properties. scirp.org

Beyond simple Schiff bases, benzidine can be incorporated into more complex ligand structures. For instance, macrocyclic ligands have been synthesized through the condensation of benzidine with dicarbonyl compounds like diethylphthalate. nih.gov These macrocyclic ligands can then chelate metal ions to form stable complexes. nih.gov Another class of ligands, β-enaminones, has been synthesized from the condensation of benzidine with β-diketones. derpharmachemica.com These derivatization strategies open up possibilities for creating new materials with applications in areas such as catalysis and materials science. google.comnih.gov

| Reactant(s) with Benzidine | Type of Ligand/Derivative | Synthetic Method | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde and its derivatives | Bis-Schiff Base | Condensation reaction between the aldehyde and primary amine. | google.com |

| Substituted isatins | Bis-Schiff Base | Condensation in ethanol at ambient temperature. | nih.gov |

| 2-methoxybenzaldehyde | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine (Schiff Base) | Refluxing in methanol. | scirp.org |

| Diethylphthalate | Macrocyclic Ligand | Condensation reaction in ethanol under reflux. | nih.gov |

| Acyclic β-diketones | β-enaminone | Condensation reaction in ethanol with heating. | derpharmachemica.com |

Reaction Mechanisms and Chemical Transformations of Benzidine Sulfone Systems

Mechanistic Elucidation of Formation Pathways

The formation of benzidine (B372746) sulfones can be achieved through several synthetic routes, primarily involving the introduction of a sulfone moiety onto a pre-existing benzidine framework or the construction of the biaryl system with the sulfone bridge already in place.

One primary pathway is the direct sulfonation of benzidine. Under sulfonating conditions, sulfonic acid groups can be introduced onto the aromatic rings of the benzidine molecule. chemcess.com Subsequent transformations can then lead to the formation of a sulfone bridge, although this is a less common route for direct benzidine sulfone synthesis.

A more contemporary and versatile method involves the electrochemical synthesis from aniline (B41778) derivatives. Anodic oxidation of para-substituted N,N-dimethylaniline in the presence of sodium sulfinates can lead to radical-radical cross-coupling, resulting in the formation of sulfones with a new carbon-sulfur bond. researchgate.net This oxidant- and transition-metal-free method provides a direct route to aryl sulfones. researchgate.net The mechanism proceeds through the generation of radical cations from the aniline derivatives, which then couple with sulfinate radicals.

Another significant pathway is the oxidation of a corresponding benzidine sulfide (B99878). The oxidation of sulfides to sulfones is a well-established transformation. organic-chemistry.org Various oxidizing agents can be employed, such as hydrogen peroxide (H₂O₂), often catalyzed by metal catalysts like tantalum carbide or niobium carbide to control the oxidation state. organic-chemistry.org The use of H₂O₂ with P₂O₅ provides a facile method for the clean conversion of related benzo[b]thiophenes to their sulfones. researchgate.net The general mechanism for sulfide oxidation involves the nucleophilic attack of the sulfur atom on the oxidant, followed by further oxidation steps to reach the sulfone state.

Intramolecular Rearrangement Mechanisms in Benzidine-Sulfone Hybrids

The presence of a sulfone group significantly influences the rearrangement behavior of benzidine-type molecules. These rearrangements are critical transformations that alter the connectivity of the molecular skeleton.

The classic benzidine rearrangement involves the acid-catalyzed transformation of N,N'-diarylhydrazines into 4,4'-diaminobiphenyls. chemcess.comresearchgate.net When sulfur-containing tethers are involved, the reaction pathways can become more complex. The acid-catalyzed rearrangement of hydrazobenzene (B1673438) is understood to proceed via a protonation-induced sigmatropic rearrangement.

Studies on 2,2'-hydrazodiphenyl sulfide, a close structural analog to a this compound precursor, reveal that under acidic conditions (1-2 M sulfuric acid), the molecule undergoes both disproportionation and ring contraction. acs.org The disproportionation products are 2,2'-azodiphenyl sulfide and 2,2'-diaminodiphenyl sulfide. acs.org The ring-contraction leads to phenothiazine (B1677639) and 3-hydroxyphenothiazine. acs.org The reaction kinetics are first-order in the hydrazo compound, and the rates are proportional to the Hammett acidity function (h₀), which is consistent with a one-proton mechanism characteristic of benzidine rearrangements. acs.org This suggests that the various products are formed from a common intermediate that arises from the monoprotonated starting material in the rate-determining step. acs.org

Theoretical studies using Density Functional Theory (DFT) on related arenesulfenanilides show that acid-catalyzed rearrangements can proceed through sigmatropic shifts. researchgate.net For instance, the o-aminodiphenyl sulfide rearrangement involves an S chemcess.com-sigmatropic shift. researchgate.net These computational studies provide insight into the plausible mechanisms for benzidine-sulfone hybrids, where similar proton-assisted sigmatropic shifts would be the key mechanistic events. researchgate.net The general mechanism is often described as a msuniv.ac.inmsuniv.ac.in sigmatropic rearrangement, though other pathways like chemcess.comchemcess.com shifts can also occur, leading to different isomers.

Table 1: Products of Acid-Catalyzed Reaction of 2,2'-Hydrazodiphenyl Sulfide

| Product Name | Chemical Structure | Formation Pathway |

|---|---|---|

| 2,2'-Azodiphenyl sulfide | Azo-compound | Disproportionation |

| 2,2'-Diaminodiphenyl sulfide | Diamino-compound | Disproportionation |

| Phenothiazine | Heterocyclic compound | Ring Contraction |

| 3-Hydroxyphenothiazine | Hydroxylated heterocycle | Ring Contraction |

This table is based on data from the acid-catalyzed reaction of a sulfide analog, which provides a model for the potential reactivity of sulfone systems. acs.org

While many benzidine rearrangements are considered concerted pericyclic reactions, pathways involving radical intermediates have also been proposed and observed, particularly in non-concerted processes. researchgate.netrsc.org The chemical or enzymatic oxidation of benzidine is known to proceed through a radical cation, which is a reactive electrophile. nih.gov

In the context of rearrangement, it is proposed that acid-catalyzed reactions can proceed via cation radical intermediates that arise from electron transfer from the hydrazo moiety. researchgate.net These intermediates can then undergo radical C-C bond formation and homolytic N-N bond cleavage to form products. researchgate.net While radical trapping experiments have in some cases excluded the intermediacy of free biradicals in the main rearrangement pathway, the involvement of caged radical pairs or cation radicals remains a key feature of many proposed mechanisms. researchgate.netcaltech.edu

The formation of tetraphenyl benzidine from the oxidation of N,N-diphenylaniline proceeds via a tail-to-tail coupling of radical cations, demonstrating a clear radical-mediated C-C bond formation analogous to a benzidine-type product. researchgate.net Furthermore, thiyl radical-mediated intramolecular aromatic substitution has been shown to be an effective method for synthesizing related sulfur-containing cyclic systems, suggesting that radical pathways are viable for forming and rearranging benzidine-sulfone type structures. researchgate.net

Acid-Catalyzed Rearrangements

Oxidation and Reduction Chemistry of the Sulfone Moiety

Oxidation: The sulfone group is generally at a high oxidation state of sulfur and is therefore very resistant to further oxidation under typical conditions. organic-chemistry.org The primary redox chemistry of this compound systems often involves the benzidine portion of the molecule. Benzidines undergo stepwise electrochemical oxidation to form first a monoradical cation and then a diradical dication (diimine). researchgate.net This oxidation can be catalyzed by enzymes like peroxidases in the presence of H₂O₂. nih.govnih.gov The efficiency of this oxidation increases with the number of electron-donating substituents on the benzidine rings. nih.gov

The primary redox activity of this compound is centered on the nitrogen atoms of the benzidine core, which can be reversibly oxidized and reduced. The sulfone group, being electron-withdrawing, will influence the redox potential of these processes but is itself generally chemically inert to further oxidation and difficult to reduce.

Stability and Degradation Processes

This compound is noted for its chemical and thermal stability. Studies on the parent compound indicate it resists aerobic degradation, with environmental half-lives in aquatic systems potentially exceeding 100 days. Similarly, benzidine compounds in general are known to persist in the environment and resist biological and physical degradation. epa.gov

The thermal stability of materials containing sulfone and aromatic groups is generally high. Research on sulfonated poly(ether ether sulfone) (SPEES) shows that the incorporation of a sulfone group into a polymer backbone results in materials with high thermal stability. researchgate.net The decomposition of such polymers occurs at elevated temperatures. For instance, the thermal decomposition of SPEES-nanoclay composites is higher than that of the neat polymer, indicating the inherent stability of the sulfonated backbone. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Hydroxyphenothiazine |

| 2,2'-Azodiphenyl sulfide |

| 2,2'-Diaminodiphenyl sulfide |

| Benzidine |

| This compound |

| N,N'-diarylhydrazines |

| Phenothiazine |

| Sodium sulfinate |

| Sulfonated poly(ether ether sulfone) (SPEES) |

| Tantalum carbide |

| Niobium carbide |

| Hydrogen peroxide |

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a significant process in the environmental fate of organic compounds, involving the breakdown of molecules by absorbing light energy. numberanalytics.com This process is initiated when a molecule absorbs a photon, elevating it to an excited state. The excess energy can lead to the cleavage of chemical bonds, resulting in the formation of simpler fragments, radicals, or other reactive species. numberanalytics.com While direct research on the photochemical degradation of this compound is limited, the mechanisms can be inferred from studies on benzidine, sulfonated compounds, and other aromatic molecules.

The principal reaction of benzidine in the environment is believed to be oxidative degradation, which can be initiated by photochemical processes. epa.gov The rate and efficiency of photolysis are influenced by several factors, including the intensity and wavelength of light, the concentration of the reactant, and the presence of other substances in the medium that can act as sensitizers or quenchers. numberanalytics.com

Studies on the photolysis of a benzidine derivative, a Schiff base [Bis-(2-chlorobenzalidene) benzidine], revealed that the degradation process follows first-order kinetics. researchgate.net The rate of this degradation was found to be dependent on the polarity of the solvent used, with the rate increasing with higher solvent polarity. researchgate.net This suggests that polar solvents may better stabilize the charged intermediates formed during the photolytic process. researchgate.net

The photochemical degradation of benzidine in an aqueous medium has been shown to produce several intermediates. nih.gov Through mass spectrometry analysis, researchers have proposed the formation of products such as 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl. nih.gov It is plausible that this compound would undergo similar transformations on the biphenyl (B1667301) backbone, alongside reactions involving the sulfone group.

For other related sulfur-containing compounds, such as sulfonamide antibiotics, photolysis can lead to the cleavage of the sulfur-carbon or sulfur-nitrogen bond. nih.gov A common pathway identified is desulfonation, where the sulfone group is removed from the aromatic ring. nih.gov This process, along with the hydroxylation of the aromatic rings, constitutes a major degradation pathway for such molecules under simulated sunlight. nih.gov Therefore, a likely photochemical degradation pathway for this compound would involve the cleavage of the C-S bond, leading to the formation of biphenyl derivatives and sulfate (B86663) or sulfite (B76179) ions. nih.gov The process can be facilitated by photocatalysts like titanium dioxide (TiO2), which, upon irradiation, generates highly reactive hydroxyl radicals capable of oxidizing a wide range of organic pollutants. researchgate.netnih.gov

The degradation of benzidine-based azo dyes, such as Congo Red, can also provide insights. Photodegradation of these dyes can lead to the cleavage of the azo bond, forming intermediates including aniline derivatives and nitroso-compounds. mdpi.com While this compound lacks the azo group, the susceptibility of the core benzidine structure to oxidative attack is a relevant finding.

Research Findings on Related Compounds

The following table summarizes key findings from photochemical degradation studies on compounds structurally or chemically related to this compound. This data provides a basis for understanding the potential environmental fate of this compound.

| Compound Studied | Key Findings | Identified Products/Intermediates | Reference |

| Benzidine | Photodegradation is a slow process in aqueous medium. Catalysts like TiO2 enhance degradation. | 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, 4,4'-dinitrobiphenyl | nih.gov |

| Benzidine Schiff Base | Photolysis follows first-order kinetics. The degradation rate is dependent on solvent polarity. | Intermediates were detected via HPLC-UV/Vis but not fully identified. | researchgate.net |

| Sulfonamide Antibiotics | Degradation occurs via desulfonation and hydroxylation of photo-oxidized heterocyclic rings. | Products derived from desulfonation and/or denitrification. | nih.gov |

| Diphenyl Sulphide | Can be photocatalytically oxidized to sulfoxide (B87167) and subsequently to sulfone using TiO2 and H2O2. | Diphenyl sulfoxide, Diphenyl sulfone | nih.gov |

| Congo Red (Benzidine-based dye) | Can be completely degraded under visible light with a BiVO4 photocatalyst and H2O2. | Aniline derivatives, Nitroso-compounds | researchgate.netmdpi.com |

Compound Index

Advanced Analytical Methodologies for Benzidine Sulfone and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of benzidine (B372746) sulfone in complex matrices. iiti.ac.inresearchgate.net The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase. iiti.ac.inresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The technique is best suited for compounds that are volatile or can be converted into a volatile form. iiti.ac.inmeasurlabs.com For polar aromatic amines like benzidine and its derivatives, chemical derivatization is often employed to increase their volatility and improve chromatographic performance, as the parent compounds can exhibit poor separation characteristics. cdc.gov

While specific derivatization procedures for benzidine sulfone are not widely documented, GC-MS analysis has been performed on the compound. The National Institute of Standards and Technology (NIST) maintains a mass spectrum for this compound (3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide), which is crucial for its identification. nih.gov The key mass-to-charge ratio (m/z) peaks from the electron ionization (EI) spectrum provide a fingerprint for the molecule. nih.gov

Table 1: Key GC-MS Spectral Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| Parameter | Value |

| IUPAC Name | 5,5-dioxodibenzothiophene-3,7-diamine |

| Molecular Formula | C₁₂H₁₀N₂O₂S |

| Molecular Weight | 246.29 g/mol |

| Top Peak (m/z) | 246 |

| 2nd Highest (m/z) | 198 |

| 3rd Highest (m/z) | 247 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net The method separates components in a liquid mobile phase using a column packed with a solid stationary phase. measurlabs.com Its versatility is greatly enhanced by the availability of diverse detection modalities that offer varying levels of sensitivity and selectivity.

For benzidine and related compounds, several HPLC detection methods have been established:

UV-Visible (UV-Vis) Detection : This is a common and robust detection method. For instance, benzidine can be detected by HPLC with UV absorption. cdc.gov A specific application for analyzing colored benzidine derivatives used a detector set to 548 nm. nih.gov Diode-Array Detection (DAD) further enhances this by capturing entire UV-Vis spectra of the eluting compounds, aiding in identification. measurlabs.com

Electrochemical (EC) Detection : For trace-level analysis, electrochemical detection is often favored over standard spectrophotometric measurement due to its superior sensitivity. cdc.gov An HPLC-EC method for benzidine reported a method detection limit of 0.08 µg/L. cdc.gov

Derivatization for Enhanced Detection : To improve detection, analytes can be chemically modified (derivatized) before or after HPLC separation. One method for benzidine analysis involves diazotization followed by coupling with a reagent (R-salt) to produce a brightly colored derivative that is easily quantifiable with a visible light detector. nih.gov Another approach uses derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC), which adds a strongly UV-absorbing group to the target molecule. chromatographyonline.com

Table 2: HPLC Detection Modalities for Benzidine-Related Compounds

| Detection Modality | Principle | Application Example | Reference |

| UV-Visible (UV-Vis) | Measures the absorption of light by the analyte at a specific wavelength. | Analysis of benzidine in air samples collected on silica (B1680970) gel. | cdc.gov |

| Electrochemical (EC) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | Favored for high-sensitivity analysis of benzidine in water samples. | cdc.gov |

| Post-Column Derivatization | Analyte is chemically modified after separation to create a product with enhanced detectability. | Benzidine is diazotized and coupled with R-salt to form a colored derivative detected at 548 nm. | nih.gov |

For the unambiguous identification and quantification of trace amounts of this compound in highly complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.goviarc.fr Recent developments in LC-MS/MS have enabled the sensitive analysis of aromatic amines without the need for time-consuming derivatization steps that are often required for GC-MS. nih.gov

In an LC-MS/MS system, the analyte is separated by the LC and then ionized (e.g., by electrospray ionization - ESI). The first mass spectrometer (Q1) selects the specific molecular ion (the precursor ion) of the target compound. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). wikipedia.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, allowing for very low detection limits. wikipedia.org

While a specific LC-MS/MS method for this compound is not detailed in the available literature, validated methods exist for other sulfones and aromatic amines, demonstrating the technique's applicability. For example, a method for analyzing benzimidazole (B57391) sulfone metabolites in animal tissue uses LC-MS/MS with ESI in the positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte.

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. waters.com It is considered a "green" technology because it significantly reduces the use of organic solvents compared to traditional HPLC. waters.com The low viscosity and high diffusivity of supercritical CO₂ allow for fast and highly efficient separations, making SFC an excellent alternative to normal-phase HPLC for the purification and analysis of chiral and achiral compounds. waters.com

A sensitive and rapid SFC method was developed for the analysis of benzidine and its acetylated metabolite, N-OH-N,N'-diacetylbenzidine. nih.gov This research highlights the suitability of SFC for analyzing benzidine-related structures. The study found SFC to be superior to a comparable HPLC-UV method in terms of speed, reduced solvent consumption, sensitivity, and accuracy. nih.gov The method successfully quantified benzidine and its metabolite in blood plasma, demonstrating its utility for complex biological samples. nih.gov

Table 3: SFC Method Parameters for Benzidine Analysis Data from Patel & Agrawal, 2003. nih.gov

| Parameter | Condition |

| Column | Nucleosil-RP-C18 (250 mm x 4.6 mm, 10 µm) |

| Mobile Phase | 7.4% (v/v) Methanol-modified Supercritical CO₂ |

| Flow Rate | 2.5 mL/min |

| Column Temperature | 45 °C |

| Outlet Pressure | 8.83 MPa |

| Detection | UV-Vis at 280 nm |

| Limit of Quantification | 0.10 ng/mL (for Benzidine) |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to measure the interaction of electromagnetic radiation with a substance, providing information about its structure and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical technique based on the absorption of light by molecules. libretexts.org The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that for a given substance at a specific wavelength, absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. ijpra.com This principle allows for the determination of an unknown concentration by measuring its absorbance and comparing it to a calibration curve generated from standards of known concentrations. scribd.com

While a complete, published UV-Vis absorption spectrum specifically for this compound was not identified, its application as a quantitative tool is demonstrated through its use as a detection method in HPLC and SFC. cdc.govnih.gov For example, the SFC method for benzidine utilized a UV detector set at 280 nm. nih.gov The choice of wavelength is critical and is typically set at the wavelength of maximum absorption (λ-max) to ensure maximum sensitivity. libretexts.org

The UV absorption properties of this compound are influenced by its core structure, dibenzothiophene (B1670422) sulfone. The spectrum for the parent dibenzothiophene sulfone (without the amino groups) is available and shows several absorption bands in the UV region. nist.gov The addition of amino groups to this structure would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity. Studies on the photodegradation of benzidine have also utilized UV-Vis spectroscopy to monitor the disappearance of the parent compound over time. nih.gov

Table 4: Principles of Quantitative UV-Vis Spectroscopy

| Principle | Description |

| Beer-Lambert Law | A = εlc, where A is absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), l is the path length, and c is the concentration. |

| Chromophore | The part of a molecule responsible for its color by absorbing light in the UV or visible region. For this compound, this is the diaminodibenzothiophene dioxide structure. |

| Quantitative Analysis | A calibration curve is constructed by plotting the absorbance of several standard solutions versus their known concentrations. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating the concentration from the curve. scribd.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound (3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide), the IR spectrum is characterized by absorption bands that confirm the presence of its key functional groups: the sulfone group (S=O) and the aromatic amine groups (N-H and C-N). The sulfone group gives rise to two distinct and strong stretching vibrations. The aromatic rings produce characteristic C-H and C=C stretching bands, while the primary amine groups show N-H stretching and bending vibrations.

Based on established correlation tables, the expected IR absorption bands for this compound are summarized below. libretexts.org The vapor phase IR spectrum for this compound is available in public databases. nih.gov

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1650-1580 | Medium |

| Aromatic (C-H) | Stretching | 3100-3000 | Variable |

| Aromatic (C=C) | Ring Stretching | 1600-1450 | Medium-Weak |

| Sulfone (S=O) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfone (S=O) | Symmetric Stretch | 1160-1120 | Strong |

| Aromatic (C-N) | Stretching | 1342-1266 | Strong |

This table presents interactive data based on established infrared spectroscopy absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It exploits the magnetic properties of atomic nuclei, such as the hydrogen nucleus (¹H, or proton). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each proton, providing information on the number of different types of protons and how they are connected.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the amine groups would produce distinct signals. nih.gov The symmetry of the molecule means there are three unique types of aromatic protons. Their exact chemical shifts (δ) are influenced by the electron-withdrawing sulfone group and the electron-donating amine groups. The protons of the two primary amine groups would typically appear as a single, broader signal that can be exchanged with deuterium (B1214612) oxide (D₂O) for confirmation.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | ~6.5 - 8.0 | Doublet, Doublet of Doublets | The specific chemical shifts and splitting patterns depend on the coupling between adjacent protons on the benzene (B151609) rings. The electron-withdrawing nature of the sulfone group will shift nearby protons downfield (to a higher ppm value). |

| Amine Protons (-NH₂) | ~3.5 - 5.0 | Broad Singlet | The chemical shift can vary with solvent and concentration. This signal disappears upon adding a few drops of D₂O to the NMR tube. |

This interactive table outlines the predicted ¹H NMR spectral characteristics for this compound based on general principles of NMR spectroscopy.

Mass Spectrometry for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers a unique "molecular fingerprint" that aids in structural identification.

In the analysis of this compound, a common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺). This molecular ion, along with other characteristic fragment ions, is detected. The molecular weight of this compound is 246.29 g/mol . nih.gov

Publicly available GC-MS data for this compound confirms the expected molecular ion and identifies key fragments. nih.gov

| m/z Value | Interpretation | Relative Abundance |

| 246 | Molecular Ion [M]⁺ | Top Peak |

| 247 | [M+1]⁺ isotope peak | Third Highest |

| 198 | [M - SO₂]⁺ or related fragment | Second Highest |

This interactive table summarizes the key peaks observed in the mass spectrum of this compound.

Immunoanalytical Techniques for Trace Detection

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods used for detecting and quantifying trace amounts of a specific substance (the analyte) in a complex mixture. cuni.cz These methods leverage the high specificity of the binding reaction between an antibody and its target antigen. cuni.cz Although classical chromatographic methods are highly accurate, immunoassays can be faster, less expensive, and more adaptable to high-throughput or field-based screening. researchgate.net

For a small molecule like this compound, a competitive ELISA format is typically employed. In this setup:

A known quantity of a this compound derivative (a coating antigen) is immobilized onto the surface of a microtiter plate.

The sample to be tested is mixed with a limited amount of a specific antibody raised against this compound.

This mixture is added to the coated plate. Any this compound in the sample will compete with the immobilized antigen for binding to the antibody.

After an incubation period, the plate is washed to remove unbound antibodies.

A secondary antibody, which is linked to an enzyme (like peroxidase), is added. This secondary antibody binds to the primary antibodies that are now attached to the plate.

After another wash, a substrate is added that reacts with the enzyme to produce a measurable signal, often a color change.

The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. A lower signal indicates a higher concentration of the analyte because it successfully outcompeted the immobilized antigen for antibody binding sites.

Biomarker Detection and Adduct Analysis

When foreign compounds or their metabolites react covalently with biological macromolecules like DNA or proteins, they form products known as adducts. epa.gov These adducts can serve as valuable biomarkers for assessing exposure and potential biological effects.

DNA Adduct Formation and Detection via ³²P Post-labeling

Metabolically activated forms of benzidine can bind covalently to DNA, forming DNA adducts. The formation of these adducts is a critical event in the initiation of chemical carcinogenesis. The predominant DNA adduct identified in tissues exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov

The ³²P-post-labeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even when they are present at very low levels. pnas.orgoup.com The procedure involves several key steps:

DNA Isolation and Digestion: DNA is extracted from the target tissue or cells (e.g., exfoliated bladder cells) and enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The bulky, hydrophobic adducts are often separated from the vast excess of normal nucleotides, for instance, by nuclease P1 digestion, which selectively dephosphorylates normal nucleotides. oup.com

Radiolabeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The resulting ³²P-labeled adducts are separated using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates.

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring their radioactivity. Studies have shown that human lymphocytes can metabolize benzidine to form DNA adducts, with significant variation observed between individuals. pnas.org

Hemoglobin Adduct Characterization and Monitoring

In addition to DNA, reactive metabolites of benzidine can bind to proteins, most notably hemoglobin (Hb) in red blood cells. Since red blood cells have a lifespan of about 120 days, Hb adducts provide a cumulative measure of exposure over a longer period compared to measuring the parent compound in urine or blood.

Studies of workers occupationally exposed to benzidine and benzidine-based dyes have confirmed the presence of hemoglobin adducts. nih.govnih.gov Analysis typically involves:

Isolation of Hemoglobin: Red blood cells are lysed, and hemoglobin is isolated.

Hydrolysis: The protein is hydrolyzed (often under alkaline conditions) to release the chemical bound to specific amino acids (e.g., cysteine).

Extraction and Derivatization: The released amine (e.g., benzidine, N-acetylbenzidine) is extracted and often derivatized to make it suitable for gas chromatography.

Quantification: The amount of the adduct is quantified, typically using gas chromatography-mass spectrometry (GC-MS).

Research has identified not only benzidine but also N-acetylbenzidine and 4-aminobiphenyl (B23562) as hemoglobin adducts in exposed individuals, indicating that these compounds are part of the metabolic pathway in humans. nih.gov The levels of these adducts can serve as effective biomarkers for monitoring occupational exposure. nih.gov

Environmental Fate and Distribution Studies of Benzidine Sulfone

Persistence and Half-Life Determination in Environmental Matrices

Specific experimental data on the persistence and environmental half-life of benzidine (B372746) sulfone in atmospheric, aqueous, or soil matrices could not be located.

Atmospheric Degradation Kinetics

There are no available studies that specifically measure the atmospheric degradation kinetics or the atmospheric half-life of benzidine sulfone. For the related compound benzidine, the atmospheric half-life is estimated to be approximately one day, primarily due to reactions with hydroxyl radicals, but this cannot be extrapolated to this compound without specific data. epa.gov

Aqueous Phase Stability and Hydrolytic Transformation

Detailed research on the aqueous phase stability and hydrolytic transformation rates of this compound under typical environmental pH and temperature conditions is not present in the available literature. While the hydrolytic stability of sulfone polymers in general is known to be high syensqo.com, and studies on the hydrolysis of other reactive dyes containing sulfone groups exist epa.gov, these findings are not specific to the monomer this compound. Standardized test protocols like OECD 111 (Hydrolysis as a Function of pH) have not been applied to this specific compound in the reviewed literature. situbiosciences.com

Sorption and Desorption Dynamics in Geochemical Systems

There is a lack of specific information regarding the sorption and desorption dynamics of this compound in geochemical systems. Research on benzidine has shown that its sorption is a complex, non-linear process influenced by factors such as pH and the organic carbon content of the soil or sediment. researchgate.netnih.gov However, no studies have been published that quantify the sorption coefficients (K_d) or desorption characteristics for this compound.

Cation Exchange Interactions with Soil Components

No experimental data was found that specifically investigates the cation exchange interactions between this compound and soil components like clay minerals or organic matter. For the parent compound benzidine, cation exchange has been identified as a potential sorption mechanism, particularly under acidic conditions where the amine groups are protonated. researchgate.netresearchgate.net The relevance of this mechanism for this compound, which contains both amine groups and a sulfone group, has not been studied.

Hydrophobic Partitioning into Organic Matter

Hydrophobic partitioning is a fundamental process governing the distribution of organic chemicals in the environment. It describes the tendency of a compound to move from the aqueous phase to associate with organic matter in soil and sediment. This behavior is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

In the absence of direct measurements for this compound, its partitioning behavior remains speculative. The presence of the sulfone group (-SO2-) would likely increase the polarity of the molecule compared to benzidine, which could potentially decrease its hydrophobicity and thus lower its tendency to partition into organic matter. However, without empirical data, it is not possible to definitively characterize the hydrophobic partitioning of this compound.

Covalent Binding to Humic Substances

Humic substances, the major organic constituents of soil, sediment, and natural waters, contain reactive functional groups, such as quinones and carbonyls, that can form strong, covalent bonds with certain organic pollutants, particularly aromatic amines. princeton.edunih.govresearchgate.netwikipedia.org This process can lead to the long-term sequestration of the chemical in the environment, altering its bioavailability and transport.

There are no specific studies that document the covalent binding of this compound to humic substances. Research on the parent compound, benzidine, has demonstrated that it can bind covalently to humic materials. researchgate.netamazonaws.com The proposed mechanism involves the nucleophilic addition of benzidine's amino groups to the electrophilic carbonyl and quinone moieties present in the humic structure. amazonaws.com This process is considered a significant pathway for the immobilization of benzidine in the environment.

Whether this compound undergoes similar covalent binding is unknown. The electronic properties of the benzidine molecule are altered by the addition of a sulfone group, which could affect the nucleophilicity of the amino groups and their reactivity towards humic substances. Further research is required to determine if this pathway is relevant to the environmental fate of this compound.

Biotransformation and Biodegradation in Environmental Systems

Biotransformation and biodegradation are key processes that determine the persistence of organic chemicals in the environment. These processes involve the structural alteration or complete breakdown of compounds by microorganisms and their enzymes. mdpi.commdpi.commedcraveonline.com

Information regarding the microbial metabolism of this compound is extremely limited. One source suggests that reduction reactions can convert the compound back to benzidine or its derivatives, though the specific microorganisms or environmental conditions under which this occurs are not detailed.

For many complex organic molecules, reductive cleavage is a critical metabolic step. For instance, the azo bonds in benzidine-based dyes are known to be reductively cleaved by various anaerobic and facultative anaerobic bacteria, which releases the parent benzidine amine. asm.orgjmb.or.kr In a different context, certain sulfone and sulfoxide (B87167) compounds have been shown to undergo reductive cleavage catalyzed by specific radical S-adenosyl-l-methionine (SAM) enzymes. nih.gov These enzymes can cleave carbon-sulfur bonds in sulfones, though this has not been demonstrated for this compound specifically. nih.gov The aerobic transformation of other sulfur-containing aromatic compounds, such as benzothiophenes, can produce sulfoxides and sulfones, which may facilitate further biodegradation. nih.gov However, the complete metabolic pathway for this compound in microbial systems remains uncharacterized.

The specific enzymatic pathways involved in the biotransformation of this compound have not been elucidated. Generally, xenobiotic metabolism proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net Phase I reactions, often catalyzed by cytochrome P450 monooxygenases, introduce or expose functional groups. aacrjournals.org The formation of sulfones can occur through the S-oxidation of thioether-containing compounds. nih.gov

Conversely, the metabolism of a sulfone could involve reduction. While not specifically documented for this compound, some enzymes are capable of reducing sulfones. nih.gov For the parent compound benzidine, metabolic pathways in mammals and microorganisms include N-acetylation and N-hydroxylation, which are critical steps in its metabolic activation to carcinogenic forms. asm.orgaacrjournals.org It is unknown if this compound can be formed as a metabolite of benzidine or another precursor in the environment, or what specific enzymes (e.g., reductases, oxygenases) might act upon it.

Microbial Metabolism and Reductive Cleavage

Bioaccumulation and Trophic Transfer Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. This includes uptake from water (bioconcentration) and from food (trophic transfer). nih.govmdpi.com These processes are critical for understanding the potential for a contaminant to move up the food chain and impact higher-level organisms. nih.govmdpi.com

There is no available data in the scientific literature concerning the bioaccumulation, bioconcentration factor (BCF), bioaccumulation factor (BAF), or trophic transfer potential of this compound in either aquatic or terrestrial organisms.

The physicochemical properties of a compound, such as its hydrophobicity (log Kow) and molecular size, are key determinants of its bioaccumulation potential. Without these fundamental data points for this compound, its potential to accumulate in organisms and transfer through food webs cannot be assessed.

Biological Interactions and Mechanistic Toxicology of Benzidine Sulfone Analogs

Metabolic Activation Pathways

The transformation of benzidine (B372746) and its derivatives into carcinogens is a multi-step process involving several enzymatic pathways. These pathways convert the relatively inert parent compound into highly reactive electrophilic species capable of damaging cellular components.

A critical initial step in the metabolic activation of many aromatic amines, including benzidine, is N-oxidation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. researchgate.netiarc.fr This process leads to the formation of N-hydroxy arylamines. While benzidine itself is considered a poor substrate for NADPH-dependent oxidation by rat hepatic CYP450, this pathway is still considered a significant route for the activation of related aromatic amines. researchgate.net For instance, studies on the anthelmintic drug albendazole, a benzimidazole (B57391) derivative, have shown that it can induce the expression of CYP1A1/2 enzymes in the liver. researchgate.net The N-oxidation of aromatic amines can lead to the formation of prooxidant N-cation radicals, which contribute to cytotoxicity and carcinogenesis. researchgate.net

Following N-hydroxylation, the resulting N-hydroxy arylamine can undergo O-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This step is crucial as it can lead to the formation of unstable N-acetoxy arylamines, which are potent ultimate carcinogens that can spontaneously break down to form reactive arylnitrenium ions. nih.govsmolecule.com N-monoacetylation of benzidine does not prevent the formation of a DNA-reactive intermediate and may even precede N-oxidation. nih.gov Conversely, N,N'-diacetylation is generally considered a detoxification pathway. nih.govnih.gov Deacetylation processes also play a role in the balance between activation and detoxification, with histone deacetylase (HDAC) inhibitors being shown to induce histone hyperacetylation and affect cell differentiation. nih.govacs.orgnih.gov

Peroxidative activation, mediated by enzymes such as prostaglandin (B15479496) H synthase (PHS) and myeloperoxidase (MPO), represents an alternative and significant pathway for the bioactivation of benzidine and its analogs, particularly in extrahepatic tissues where CYP450 levels may be low. nih.govresearchgate.netiarc.fr PHS can catalyze the one-electron oxidation of benzidine to a radical cation intermediate. nih.gov This reactive species can then bind to cellular macromolecules or undergo further oxidation to benzidinediimine. smolecule.comnih.gov Studies have shown that PHS can metabolize both benzidine and N-acetylbenzidine, with benzidine showing a more rapid turnover. nih.gov

Conjugation reactions, primarily with glutathione (B108866) (GSH), are generally considered detoxification pathways that facilitate the elimination of xenobiotics. The formation of thioether conjugates, such as 3-(glutathion-S-yl)-benzidine, can prevent the binding of reactive benzidine intermediates to DNA. nih.goviarc.fr This conjugation is dependent on the formation of benzidinediimine, the two-electron oxidation product of benzidine. nih.gov While primarily a detoxification route, some evidence suggests that in certain contexts, glutathione conjugation can lead to the formation of reactive metabolites. However, for benzidine, it predominantly serves a protective role. nih.govrsc.org

Peroxidative Activation Mechanisms

Molecular Interactions with Cellular Macromolecules

The ultimate carcinogenic potential of benzidine sulfone analogs is realized through their interaction with critical cellular macromolecules, most notably DNA.

The reactive electrophilic metabolites generated through the activation pathways described above can form covalent bonds with DNA, creating DNA adducts. nih.govsmolecule.com These adducts, if not repaired, can lead to mutations during DNA replication, a key event in the initiation of cancer. researchgate.net The predominant DNA adduct identified in tissues exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov The formation of this adduct is believed to occur through the O-acetylation of N'-hydroxy-N-acetylbenzidine. smolecule.com

The persistence of these adducts is determined by the cell's capacity for DNA repair. rutgers.edu Cells possess various DNA repair mechanisms, such as nucleotide excision repair (NER), which can recognize and remove bulky adducts from the genome. nih.gov The kinetics of DNA adduct formation and repair are crucial in determining the genotoxic outcome of exposure. Studies on other carcinogens like benzo(a)pyrene have shown that at low exposure concentrations, cells can effectively repair DNA adducts and recover, whereas at higher concentrations, the repair machinery can be overwhelmed, leading to the accumulation of damage and cellular toxicity. nih.gov The efficiency of DNA repair can be influenced by genetic factors, with deficiencies in repair pathways leading to increased susceptibility to the carcinogenic effects of DNA-damaging agents. nih.gov

Protein Binding and Enzyme Inhibition Studies

4,4'-diaminodiphenyl sulfone (Dapsone) exhibits significant interactions with various proteins, which underpins both its therapeutic effects and aspects of its toxicology. It is known to be 70% to 90% bound to plasma proteins, and its primary metabolite, monoacetyldapsone, shows even higher affinity, being almost completely bound. researchgate.netnih.gov

Key enzymatic inhibition targets have been identified:

Dihydropteroate (B1496061) Synthase (DHPS): Dapsone's primary antibacterial mechanism involves the competitive inhibition of bacterial DHPS. researchgate.netresearchgate.net By mimicking the natural substrate, para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, which is essential for bacterial nucleic acid production. researchgate.netdntb.gov.ua Studies have shown that 4,4'-diaminodiphenyl sulfone is a more potent inhibitor of DHPS from Neisseria meningitidis than sulfadiazine (B1682646) and sulfanilamide. umaryland.edu Its inhibitory action is direct and does not require metabolic conversion to the parent compound for activity. umaryland.edu

Myeloperoxidase (MPO): A crucial mechanism for Dapsone's anti-inflammatory action is the inhibition of myeloperoxidase in neutrophils. researchgate.netdntb.gov.uaoup.com MPO is a key enzyme in the neutrophil-mediated inflammatory response that produces potent oxidants. researchgate.net Dapsone interferes with the MPO-H₂O₂-halide system, thereby reducing neutrophil-induced tissue damage. oup.com

Pyruvate (B1213749) Kinase (PK): Structural prediction modeling and subsequent biochemical assays have identified pyruvate kinase as another protein target of Dapsone. researchgate.net Research demonstrated that Dapsone can bind to and inhibit PK both in vitro and in vivo. researchgate.net

Lysozyme: Dapsone has been shown to bind to hen egg white lysozyme. capes.gov.br Spectroscopic studies indicate that tryptophan and lysine (B10760008) residues are involved at the binding site. capes.gov.br Interestingly, modification of lysine residues, which reduces the positive charge on the protein surface, was found to increase the binding affinity of Dapsone. capes.gov.br

Membrane Interactions and Transport Mechanisms

Specific research on the mechanisms of transport for this compound analogs across biological membranes is limited. However, studies provide some insights into their membrane-related interactions.

While not a biological transport study, research into materials science shows that 4,4'-diaminodiphenyl sulfone can be used to synthesize modified polyethersulfone (PES) nanofiltration membranes, enhancing their hydrophilicity and pure water flux. nih.gov

In a biological context, Dapsone has been observed to affect mitochondrial function. In human diploid fibroblasts subjected to oxidative stress, Dapsone pre-treatment was found to protect against a decrease in mitochondrial membrane potential. ilsl.br This suggests an interaction with mitochondrial membranes or related proteins that helps to stabilize them against cytotoxic damage. ilsl.br

Mutagenicity and Genotoxicity Assessments

The genotoxic potential of this compound analogs has been evaluated in various assays. A critical finding in structure-activity studies is that the addition of a sulfonic acid moiety to the parent benzidine molecule significantly reduces its mutagenicity. portico.orgwikipedia.orgiarc.fr

In Vitro Mutagenesis Assays (e.g., Ames Test, Mammalian Cell Assays)

4,4'-diaminodiphenyl sulfone (Dapsone) has been assessed for its potential to induce gene mutations and chromosomal damage in vitro. In the bacterial reverse mutation assay (Ames test), Dapsone has generally been found to be non-mutagenic. A safety data sheet, citing OECD Test Guideline 471, reported a negative result in Escherichia coli/Salmonella typhimurium strains with and without metabolic activation. Another study also found Dapsone to be negative in the Ames assay; however, it was noted that its sulfoxide (B87167) analog, 4,4'-diaminodiphenyl sulfoxide (DDSO), did show mutagenic activity in S. typhimurium strains TA1538 and TA100 with S9 metabolic activation.

In contrast to the Ames test results, Dapsone has shown evidence of genotoxicity in mammalian cell assays. It tested positive for inducing chromosomal aberrations in cultured human lymphocytes in a study conducted under OECD Test Guideline 473.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Ames Test | S. typhimurium / E. coli | With and Without S9 | Negative | |

| Ames Test | S. typhimurium | With and Without S9 | Negative | |

| Chromosome Aberration | Human Lymphocytes | Without | Positive |

Clastogenic Effects and Chromosomal Aberrations Induction

Clastogenicity, the ability of an agent to cause structural damage to chromosomes, has been observed for 4,4'-diaminodiphenyl sulfone (Dapsone) in both in vitro and in vivo systems.